2-(5-氯噻吩-2-基)-8-氟-6-甲基喹啉-4-甲酸

描述

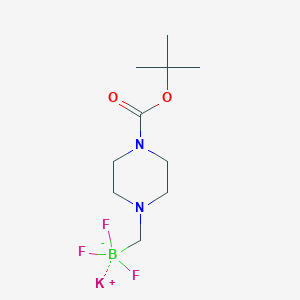

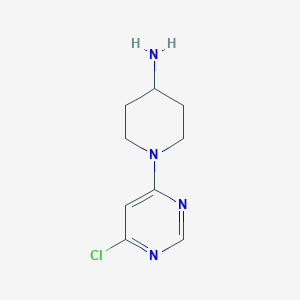

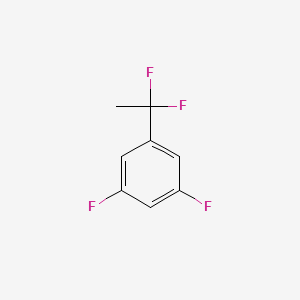

The compound is a complex organic molecule that includes a chlorothiophene and quinoline structure, both of which are common in medicinal chemistry . The chlorothiophene component is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings . Quinoline is a nitrogen-containing heterocycle and is often used as a building block in the synthesis of more complex compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out . For example, the presence of the carboxylic acid group could allow for reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.) .科学研究应用

抗结核活性

该化合物已被用作合成新型 5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺的中间体,显示出针对结核分枝杆菌的抗结核活性,且具有低细胞毒性。这些化合物通过将酸与各种胺偶联合成,表现出显着的体外抗分枝杆菌活性 (Marvadi 等人,2020 年)。

抗菌应用

另一项研究重点关注氟喹诺酮类抗菌剂的开发,通过引入新型取代基,得到对革兰氏阳性菌和革兰氏阴性菌均具有有效抗菌活性的化合物。构效关系表明,某些取代基组合显着增强了抗菌功效,突出了该化合物在合成有效抗菌剂中的作用 (Kuramoto 等人,2003 年)。

抗菌和抗真菌活性

标题化合物作为前体,用于合成具有抗菌和抗真菌活性的基于氟喹诺酮的 4-噻唑烷酮。这些合成化合物通过结构修饰,对一系列细菌和真菌物种表现出显着的活性,表明它们作为抗菌剂的潜力 (Patel 和 Patel,2010 年)。

癌症研究

在癌症研究中,该化合物的衍生物已被研究其作为 Aurora 激酶抑制剂的潜力,表明在癌症治疗中可能应用。该研究表明,对喹啉结构的特定修饰可以产生具有显着抗癌活性的化合物 (ロバート·亨利,詹姆斯,2006 年)。

荧光偶极子

此外,已经合成了源自该化合物的共振甜菜碱,以作为荧光偶极子使用。这些化合物表现出有希望的荧光特性,可应用于各种科学和分析技术 (Smeyanov 等人,2017 年)。

作用机制

Target of Action

Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor x .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at g0/g1 phase by regulating cell cycle relative proteins and induce apoptosis through intrinsic pathway, which involved mitochondrial dysfunction, reactive oxygen species (ros) accumulation and ros-mediated dna damage .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and are bbb permeant .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis .

安全和危害

As with any chemical compound, handling this compound would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area . The specific hazards associated with this compound would depend on its exact structure and properties.

未来方向

The future research directions would likely involve further exploration of the compound’s potential biological activities and its possible uses in medicinal chemistry. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially modifying its structure to improve its activity or reduce any side effects .

属性

IUPAC Name |

2-(5-chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO2S/c1-7-4-8-9(15(19)20)6-11(12-2-3-13(16)21-12)18-14(8)10(17)5-7/h2-6H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOGAJQIAGPQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)

![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)

![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)